

An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Isooctanoic acid

Cat. No.: B146326

[Get Quote](#)

Introduction

Isooctanoic acid is a branched-chain saturated carboxylic acid with valuable applications across various industries, including cosmetics, lubricants, and polymers. Its unique structure, which deviates from the simple linear arrangement of n-octanoic acid, imparts a distinct set of physicochemical properties that are critical for formulation scientists and chemical engineers to understand. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern their behavior.

It is important to note that the term "**isooctanoic acid**" can refer to several isomers. Commercially, it often denotes a mixture of branched C8 acids, with 6-methylheptanoic acid being a primary component (CAS No. 25103-52-0).^{[1][2]} Another significant isomer, sometimes referred to as **isooctanoic acid**, is 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1), which is a C9 acid but is structurally derived from isooctene. This guide will focus on the general properties associated with the C8 isomers while providing specific data for the commercially significant C9 isomer, 3,5,5-trimethylhexanoic acid, where available, to offer a comprehensive view.

Molecular Structure and Identity

The fundamental identity of a chemical compound is rooted in its molecular structure.

Isooctanoic acid's branched nature is the primary determinant of its physical and chemical behavior, distinguishing it from its linear counterpart, n-octanoic acid.

- Molecular Formula: C₈H₁₆O₂ [2]
- Molecular Weight: 144.21 g/mol [2]
- Key Isomers: The most common isomer is 6-methylheptanoic acid. Other isomers include 3,5-dimethylhexanoic acid.[1][2] The related C9 compound, 3,5,5-trimethylhexanoic acid, has the formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[3][4]

The presence of methyl groups along the carbon chain prevents the efficient packing of molecules that is possible with linear acids. This structural disruption has profound effects on properties like melting point and viscosity.

Caption: Relationship between linear and branched structures.

Core Physicochemical Properties

The utility of **isooctanoic acid** in various applications is directly tied to its physical and chemical characteristics. These properties dictate its behavior as a solvent, its reactivity in esterification processes, and its performance as a component in complex formulations.

Summary of Quantitative Data

Property	Value (Isooctanoic Acid, C8)	Value (3,5,5-Trimethylhexanoic Acid, C9)	Reference(s)
Molecular Weight	144.21 g/mol	158.24 g/mol	[2] , [3]
Appearance	Clear, colorless to pale yellow oily liquid	Colorless liquid	,[3]
Melting Point	0 °C	-70 °C	[2] , [3]
Boiling Point	228 °C (at 760 mmHg)	253.4 °C (at 760 mmHg)	[5] , [3]
Density	0.906 g/cm³	0.919 g/cm³	[6] , [3]
Flash Point	110 °C (230 °F)	129.7 °C	[5] [6] , [3]
Water Solubility	Sparingly soluble	Sparingly soluble	,
pKa	~4.8 (Predicted)	4.80 ± 0.10 (Predicted)	[7] , [3]
LogP (Octanol/Water)	2.49	3.25	[1] , [3]

In-Depth Analysis of Key Properties

- Melting and Boiling Points: The branching in **isooctanoic acid**'s structure reduces the effectiveness of intermolecular van der Waals forces compared to the linear n-octanoic acid. This leads to a lower boiling point than might be expected for its molecular weight. The significantly lower melting point of the highly branched 3,5,5-trimethylhexanoic acid (-70 °C) highlights how severely the methyl groups disrupt the formation of an ordered crystal lattice, keeping it liquid over a very wide temperature range.[\[3\]](#)
- Solubility: As a carboxylic acid, **isooctanoic acid** possesses a polar head (the -COOH group) and a nonpolar tail (the alkyl chain). It is sparingly soluble in water but readily miscible with a wide range of organic solvents like alcohols, ethers, and hydrocarbons. This amphiphilic character is key to its use in producing metal soaps and esters for lubricant and cosmetic applications.[\[8\]](#) The octanol-water partition coefficient (LogP) value being greater than 2 indicates its preference for nonpolar environments.[\[1\]](#)

- Acidity (pKa): The pKa of a carboxylic acid is a measure of its tendency to donate a proton in solution.^[9] For most simple carboxylic acids, including **isooctanoic acid**, the pKa is typically in the range of 4 to 5.^[7] The predicted pKa of approximately 4.8 suggests it is a weak acid, a property crucial for its role as a salifying reagent, for example, in the synthesis of certain penicillin salts.^[10]

Experimental Determination of Properties

To ensure quality control and proper application, the physicochemical properties of **isooctanoic acid** must be verifiable through standardized experimental protocols.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides a reliable way to determine the acid dissociation constant (Ka), from which the pKa is calculated ($\text{pKa} = -\log \text{Ka}$).^[11]

Principle: A solution of the weak acid (**isooctanoic acid**) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The equivalence point, where moles of base equal the initial moles of acid, is identified by a sharp inflection in the pH curve. The pKa is equal to the pH at the half-equivalence point.^[11]

Step-by-Step Methodology:

- **Preparation:** Accurately weigh a sample of **isooctanoic acid** and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
- **Calibration:** Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).^[11]
- **Titration Setup:** Place the dissolved acid sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized NaOH solution (e.g., 0.1 M).
- **Data Collection:** Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.

- Endpoint Determination: Continue the titration past the equivalence point (the region of most rapid pH change).
- Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point from the inflection point of the curve. The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the experimental pKa.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of **isooctanoic acid**.

- Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions include a very broad O-H stretching band from approximately 2500-3300 cm^{-1} and a strong C=O (carbonyl) stretching band around 1710 cm^{-1} .[12] The broadness of the O-H band is due to hydrogen bonding between acid molecules.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The most distinctive signal is the acidic proton of the carboxyl group (-COOH), which appears far downfield, typically between 10-12 ppm.[12] This peak is often broad. The other protons on the alkyl chain will appear upfield (0.8-2.5 ppm), with their splitting patterns and chemical shifts providing detailed information about the specific isomeric structure.[13]
 - ^{13}C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region.[12] The various alkyl carbons appear in the upfield region of the spectrum.
- Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M^+) can confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12]

Safety and Handling

As a chemical intermediate, proper handling of **isooctanoic acid** is paramount. It is classified as harmful if swallowed and causes serious eye irritation.[14]

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][14]
- Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling vapors. Ensure thorough washing after handling.[15]
- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from strong oxidizing agents.[15][16]

Conclusion

The physicochemical properties of **isooctanoic acid** are a direct consequence of its branched alkyl structure. Its liquid state over a broad temperature range, miscibility with organic solvents, and characteristic weak acidity make it a versatile and valuable compound in chemical synthesis and formulation. A thorough understanding of these properties, supported by robust analytical methods for their verification, is essential for researchers and professionals in drug development and materials science to effectively and safely utilize this important chemical.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Chemical Properties and Structure.
- Ataman Kimya. (n.d.). **ISOOCTANOIC ACID**.
- Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.
- SIELC Technologies. (2018, February 16). **Isooctanoic acid**.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90716, **Isooctanoic acid**.
- Blue Dolphin. (n.d.). The Versatile Applications of **Isooctanoic Acid** CAS 25103-52-0.
- CymitQuimica. (n.d.). 3,5,5-Trimethylhexanoic Acid.
- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- DECHO CHEMICAL. (n.d.). **Isooctanoic acid** Cas 25103-52-0.
- Neuchem. (n.d.). Safety Data Sheet - Isononanoic Acid.
- Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.
- VTECHMART. (2025, February 18). **Isooctanoic acid**.

- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
- Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C₄H₈O₂.
- Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Isooctanoic acid | SIELC Technologies [sielc.com]
- 2. Isooctanoic acid | C₈H₁₆O₂ | CID 90716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3,5,5-Trimethylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 5. Isooctanoic acid - Siêu thị VTECHMART [vtechmart.com]
- 6. Isooctanoic acid Cas 25103-52-0 [dechochem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. News - Title: The Versatile Applications of Isooctanoic Acid CAS 25103-52-0 [wenzhoubluedolphin.com]
- 9. Case Study: pKa's of Carboxylic Acids [shodor.org]
- 10. Isooctanoic acid | 25103-52-0 [chemicalbook.com]
- 11. web.williams.edu [web.williams.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. magritek.com [magritek.com]
- 14. echemi.com [echemi.com]
- 15. neuchem.com [neuchem.com]
- 16. 3,5,5-Trimethylhexanoic acid | 3302-10-1 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b146326#what-are-the-physicochemical-properties-of-isoctanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com